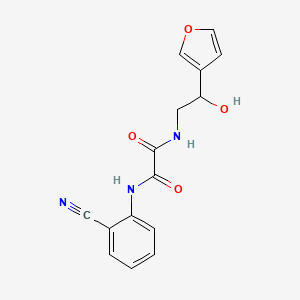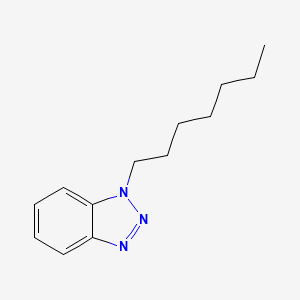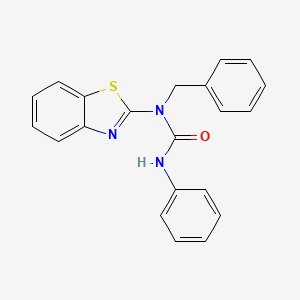
2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. It has shown potential as a therapeutic agent due to its various biological activities.
Mécanisme D'action
The mechanism of action of 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting the cell membrane and inhibiting the synthesis of nucleic acids. The compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. The compound has also been reported to reduce the levels of oxidative stress markers in animal models of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments include its potential as a therapeutic agent for various diseases. The limitations of using this compound include its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research on 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide. One direction is to study the compound's potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to study the compound's mechanism of action in more detail to understand its biological effects. Additionally, the synthesis of analogs of this compound could lead to the discovery of more potent therapeutic agents.
In conclusion, this compound has shown potential as a therapeutic agent due to its various biological activities. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the discovery of more potent therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been reported in the literature. The compound can be synthesized by reacting 2-methyl-3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then reacted with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its various biological activities. It has shown potential as an antimicrobial, antitumor, antifungal, and anti-inflammatory agent. The compound has also been studied for its antioxidant and analgesic properties.
Propriétés
IUPAC Name |
2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-10-12(8-5-9-13(10)20(22)23)14(21)17-16-19-18-15(24-16)11-6-3-2-4-7-11/h2-9H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBGQOUZRXNCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2898757.png)

![2-amino-6-benzyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2898759.png)


![3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2898765.png)






![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2898777.png)
